5-Ethyl-5-isopropyl-1-methylbarbituric acid
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Overview
Description
5-Ethyl-5-isopropyl-1-methylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative and hypnotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-isopropyl-1-methylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for barbiturates, including this compound, generally follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-isopropyl-1-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Ethyl-5-isopropyl-1-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studies on its effects on biological systems help understand the pharmacodynamics and pharmacokinetics of barbiturates.
Medicine: Research focuses on its potential use as a sedative, hypnotic, and anticonvulsant agent.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-isopropyl-1-methylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect . This compound also modulates chloride ion channels, contributing to its overall depressant action .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-Ethyl-5-isopropyl-1-methylbarbituric acid is unique due to its specific alkyl substitutions, which can influence its pharmacokinetic properties and potency compared to other barbiturates .
Properties
CAS No. |
23245-81-0 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(6(2)3)7(13)11-9(15)12(4)8(10)14/h6H,5H2,1-4H3,(H,11,13,15) |
InChI Key |
RRHUCBHZOOEMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C(C)C |
Origin of Product |
United States |
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